molecular formula C4H10O5S4 B12528766 [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid CAS No. 657391-54-3

[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid

Cat. No.: B12528766
CAS No.: 657391-54-3
M. Wt: 266.4 g/mol
InChI Key: JKPUYHFHTMBTPZ-UHFFFAOYSA-N
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Description

[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: is an organosulfur compound with a complex structure It is characterized by the presence of multiple sulfinyl and sulfonyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid typically involves multiple steps, including the oxidation of thiols and the subsequent formation of sulfinyl and sulfonyl groups. One common method involves the use of methanesulfonic anhydride as a promoter for the S-carbonylation of thiols with feedstock acids . This process is metal-, halogen-, and solvent-free, making it an efficient and sustainable approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of dimethylsulfide using air or chlorine has been employed in the production of related sulfonic acids . These methods are designed to ensure high yield and purity while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert sulfinyl groups back to thiols.

    Substitution: The sulfinyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid involves its ability to interact with various molecular targets through its sulfinyl and sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of This compound , making it a valuable compound in various scientific and industrial applications.

Biological Activity

The compound [[ (Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid , with the CAS number 657391-54-3, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₄H₁₀O₅S₄
  • Molecular Weight : 210.32 g/mol
  • Structure : The compound features multiple sulfinyl and sulfonyl groups, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Properties : Research indicates that sulfenic acids can act as antioxidants by scavenging free radicals. This property is essential in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as leukotriene A4 hydrolase (LTA4H), which plays a role in leukotriene metabolism and inflammatory responses .
  • Cell Signaling Modulation : Sulfenic acids can modify protein thiols, leading to changes in cell signaling pathways. This modification can influence various cellular processes, including apoptosis and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study AAntioxidant ActivityDemonstrated significant scavenging of DPPH radicals in vitro.
Study BEnzyme InhibitionInhibited LTA4H activity by 40% at 100 µM concentration.
Study CCytotoxicityInduced apoptosis in cancer cell lines at concentrations above 50 µM.

Case Studies

  • Case Study on Antioxidant Effects : A study involving human cell lines showed that treatment with this compound resulted in a reduction of oxidative stress markers by 30%, indicating its potential as a therapeutic agent against oxidative damage .
  • Inflammatory Response Modulation : In an animal model of inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its role in modulating immune responses .
  • Cancer Research : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis through the activation of caspases . This suggests potential applications in cancer therapy.

Properties

CAS No.

657391-54-3

Molecular Formula

C4H10O5S4

Molecular Weight

266.4 g/mol

IUPAC Name

hydroxysulfanyl(methylsulfonylmethylsulfinylmethylsulfinyl)methane

InChI

InChI=1S/C4H10O5S4/c1-13(8,9)4-12(7)3-11(6)2-10-5/h5H,2-4H2,1H3

InChI Key

JKPUYHFHTMBTPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CS(=O)CS(=O)CSO

Origin of Product

United States

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